molecular formula C16H25NO B151512 2-Undecanoylpyridine CAS No. 134319-42-9

2-Undecanoylpyridine

Cat. No. B151512
M. Wt: 247.38 g/mol
InChI Key: NHAZBLPRJWQVIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine the molecular structure .


Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity and the conditions under which it reacts .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity would be analyzed .

Scientific Research Applications

  • Cascade C-H/N-H Functionalization : A Mn(III)-catalyzed three-component cascade C-H/N-H functionalization of 2-aminopyridines, closely related to 2-Undecanoylpyridine, has been developed. This process leads to peri-condensed tricyclic azines, useful as precursors for functional materials and biologically active compounds (Yu et al., 2018).

  • Catalytic Applications in Various Fields : Coordination compounds of tridentate oligopyridine ligands, which include structures like 2-Undecanoylpyridine, are utilized in diverse research fields such as materials science (e.g., photovoltaics), biomedicinal chemistry (e.g., DNA intercalation), and organometallic catalysis (Winter et al., 2011).

  • Synthesis of 2-Aminopyridines : The synthesis of 2-aminopyridines, closely related to 2-Undecanoylpyridine, is of great importance due to their presence in bioactive natural products and organic materials. The development of flexible and efficient methods for their preparation is a significant research area (Bolliger et al., 2011).

  • DNA Interactions and Antimicrobial Activity : Research has been conducted on compounds like [Ag(2-amino-3-methylpyridine)(2)]NO(3), closely related to 2-Undecanoylpyridine, exploring their DNA interactions and antimicrobial activity. Such studies are crucial in understanding their potential biomedical applications (Abu-Youssef et al., 2010).

  • Use in Drug Discovery : 2-Aminopyridine, structurally similar to 2-Undecanoylpyridine, serves as a key moiety for synthesizing various biological molecules in drug discovery, demonstrating the potential applications of 2-Undecanoylpyridine in pharmaceutical research (Rao & Chanda, 2021).

  • Electrocatalytic Hydrogen Evolution : A Co(II) complex with ligands similar to 2-Undecanoylpyridine has been studied for its potential in electrocatalytic hydrogen evolution, highlighting the application of such compounds in energy research (Queyriaux et al., 2019).

Safety And Hazards

The compound’s safety profile would be assessed, including its toxicity, potential health effects, and precautions for handling and storage .

properties

IUPAC Name

1-pyridin-2-ylundecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-2-3-4-5-6-7-8-9-13-16(18)15-12-10-11-14-17-15/h10-12,14H,2-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHAZBLPRJWQVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599582
Record name 1-(Pyridin-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecanoylpyridine

CAS RN

134319-42-9
Record name 1-(Pyridin-2-yl)undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 100 ml of anhydrous ether was added 3.60 g of magnesium for Grignard reaction, and to the mixture was added while stirring 36.5 g of 1-bromodecane. After the magnesium was completely dissolved, a diethyl ether solution of 15.6 g (0.15 mol) of 2-cyanopyridine was added dropwise, and the mixture was refluxed for 7 hours. After cooling, saturated ammonium chloride solution was added, the diethyl ether layer was separated, and the aqueous layer was further extracted with diethyl ether. The ether layers were combined, washed with water, and then dried over anhydrous sodium sulfate. After concentration under a reduced pressure, the residue was purified by separation according to silica gel column chromatography (ethyl acetate:hexane=1:9) to obtain 21.6 g of the desired product (yield 58.3%).
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3.6 g
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
58.3%

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